molecular formula C13H20ClNO2 B1452780 4-(2-Ethoxyphenoxy)piperidine hydrochloride CAS No. 1197760-65-8

4-(2-Ethoxyphenoxy)piperidine hydrochloride

Cat. No.: B1452780
CAS No.: 1197760-65-8
M. Wt: 257.75 g/mol
InChI Key: ZAGYEWPUWHDRRV-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry

Scientific Research Applications

4-(2-Ethoxyphenoxy)piperidine hydrochloride has several scientific research applications, including:

Future Directions

Piperidine derivatives, including “4-(2-Ethoxyphenoxy)piperidine hydrochloride”, have significant potential in the field of drug discovery due to their wide range of biological and pharmaceutical activities . Future research could focus on exploring these activities further and developing new synthesis methods for piperidine derivatives.

Mechanism of Action

4-(2-Ethoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 . Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The following sections provide a hypothetical overview based on the general characteristics of piperidine derivatives.

Target of Action

The primary targets of piperidine derivatives are often associated with various signaling pathways essential for cellular function . These targets can include proteins, enzymes, or receptors that play a crucial role in maintaining homeostasis within the body.

Mode of Action

Piperidine derivatives typically interact with their targets by binding to them, thereby modulating their activity . This interaction can result in changes in cellular processes, leading to various physiological effects. The exact mode of action of this compound remains to be elucidated.

Biochemical Pathways

Piperidine derivatives can affect several crucial signaling pathways essential for the establishment of various physiological conditions . These pathways can include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . The specific biochemical pathways affected by this compound are yet to be determined.

Result of Action

The molecular and cellular effects of a compound’s action can vary widely depending on its mechanism of action and the specific biochemical pathways it affects. For piperidine derivatives, these effects can range from modulation of cellular processes to potential therapeutic effects in various disease conditions . The specific results of the action of this compound are yet to be studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-ethoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of advanced catalytic systems to enhance yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Properties

IUPAC Name

4-(2-ethoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11;/h3-6,11,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGYEWPUWHDRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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